molecular formula C17H16N6O B287506 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

Cat. No. B287506
M. Wt: 320.3 g/mol
InChI Key: RGFUUGIELATIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile, also known as A-674563, is a small molecule inhibitor that targets the protein kinase B (PKB) pathway. The PKB pathway is involved in various cellular processes such as cell growth, survival, and metabolism, and its dysregulation is associated with various diseases, including cancer, diabetes, and cardiovascular diseases. A-674563 has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism of Action

5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile targets the PKB pathway by inhibiting the activity of the PKB enzyme. PKB is a key regulator of various cellular processes, including cell growth, survival, and metabolism. 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile binds to the ATP-binding site of PKB and prevents its activation. This leads to the inhibition of downstream signaling pathways that are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been shown to have various biochemical and physiological effects. In cancer cells, 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile inhibits the activity of PKB, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. This results in the inhibition of cancer cell growth and induction of apoptosis. In diabetes, 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile improves glucose metabolism and insulin sensitivity by enhancing the activity of the insulin signaling pathway. In cardiovascular diseases, 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile reduces inflammation and improves vascular function by inhibiting the activity of PKB, which is involved in the regulation of inflammation and vascular function.

Advantages and Limitations for Lab Experiments

5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for PKB, which makes it a useful tool for studying the PKB pathway. However, 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile also has some limitations. It has low solubility in water, which can limit its use in certain experiments. It also has poor pharmacokinetic properties, which can limit its use in vivo.

Future Directions

There are several future directions for the study of 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of PKB that can overcome the limitations of 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile. Additionally, further studies are needed to elucidate the downstream signaling pathways that are affected by 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile and to identify potential biomarkers for monitoring its therapeutic efficacy.

Synthesis Methods

5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methyl-6-phenoxy-4-pyrimidinamine with ethyl 2-bromoacetate to form 2-methyl-6-phenoxy-4-(2-oxoethylamino)pyrimidine. The latter compound is then reacted with 4-cyano-3-ethyl-1H-pyrazole in the presence of a base to form 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile.

Scientific Research Applications

5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In diabetes, 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been shown to improve glucose metabolism and insulin sensitivity. In cardiovascular diseases, 5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been shown to reduce inflammation and improve vascular function.

properties

Product Name

5-amino-3-ethyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

Molecular Formula

C17H16N6O

Molecular Weight

320.3 g/mol

IUPAC Name

5-amino-3-ethyl-1-(2-methyl-6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C17H16N6O/c1-3-14-13(10-18)17(19)23(22-14)15-9-16(21-11(2)20-15)24-12-7-5-4-6-8-12/h4-9H,3,19H2,1-2H3

InChI Key

RGFUUGIELATIMK-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3

Origin of Product

United States

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